7-Chloroquinolin-6-ol
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Overview
Description
7-Chloroquinolin-6-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties . The presence of a chlorine atom at the 7th position and a hydroxyl group at the 6th position in this compound enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroquinolin-6-ol can be achieved through various methods. One common method involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene .
Another method involves the Doebner-Miller reaction, where aniline is reacted with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst . The reaction conditions typically involve heating the reactants under reflux.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Chloroquinolin-6-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a quinone derivative.
Reduction: The chlorine atom at the 7th position can be reduced to form a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloroquinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its antimicrobial and antimalarial properties.
Medicine: It is being explored for its potential anticancer activity.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloroquinolin-6-ol involves its interaction with various molecular targets. For example, its antimalarial activity is believed to be due to its ability to interfere with the heme detoxification process in the malaria parasite. Its antimicrobial activity is attributed to its ability to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with a wide range of biological activities.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness
7-Chloroquinolin-6-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which enhances its chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H6ClNO |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
7-chloroquinolin-6-ol |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H |
InChI Key |
IMNOKYAIEWZXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)Cl)O |
Origin of Product |
United States |
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